2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl 4-(dimethylsulfamoyl)benzoate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms, and a benzoate ester group, which is commonly found in many organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation. The resulting benzisothiazole intermediate is then reacted with aniline derivatives to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzoate ester group may also play a role in binding to specific proteins or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
- 2-[(1,1-DIOXO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID
Uniqueness
Compared to similar compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzisothiazole ring and the benzoate ester group allows for diverse interactions with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H23N3O6S2 |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 4-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H23N3O6S2/c1-26(2)35(31,32)20-14-12-18(13-15-20)24(28)33-17-16-27(19-8-4-3-5-9-19)23-21-10-6-7-11-22(21)34(29,30)25-23/h3-15H,16-17H2,1-2H3 |
InChI Key |
BJLZIZFWRGPCQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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